molecular formula C17H20N2O3S2 B2810104 N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 941981-46-0

N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2810104
CAS No.: 941981-46-0
M. Wt: 364.48
InChI Key: RTLPCAVKZCODGK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the 3,5-Dimethoxybenzylthio Group: This step involves the nucleophilic substitution of a suitable thiazole intermediate with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Potassium carbonate, 3,5-dimethoxybenzyl chloride, cyclopropylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the benzylthio group are key functional groups that can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(2-((3,5-dimethoxyphenyl)thio)thiazol-4-yl)acetamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)oxazole-4-yl)acetamide: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is unique due to the combination of its cyclopropyl group, 3,5-dimethoxybenzylthio moiety, and thiazole ring. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable compound for research and development in various fields.

Biological Activity

N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring linked to a cyclopropyl acetamide moiety and a 3,5-dimethoxybenzyl thio group. Its molecular formula is C15H18N2O2SC_{15}H_{18}N_2O_2S, indicating the presence of nitrogen, sulfur, and oxygen atoms that may contribute to its biological activity.

Mechanisms of Biological Activity

  • Antitumor Activity :
    • Research indicates that thiazole derivatives often exhibit significant antitumor properties. The presence of the thiazole ring in this compound suggests potential inhibitory effects on cancer cell proliferation. Thiazoles have been associated with the inhibition of various kinases involved in cancer progression, such as BRAF and EGFR .
  • Anti-inflammatory Effects :
    • Compounds with similar structural features have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation . The methoxy groups may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy.
  • Antibacterial Activity :
    • Thiazole-containing compounds have shown promise as antibacterial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes . This compound's thioether group could contribute to its ability to interact with microbial targets.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of BRAF and EGFR kinases
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntibacterialDisruption of cell membranes

Case Study: Antitumor Efficacy

In a study examining various thiazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's potential as a lead for further development in cancer therapy.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests that the compound may modulate inflammatory pathways effectively.

Properties

IUPAC Name

N-cyclopropyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-21-14-5-11(6-15(8-14)22-2)9-23-17-19-13(10-24-17)7-16(20)18-12-3-4-12/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLPCAVKZCODGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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